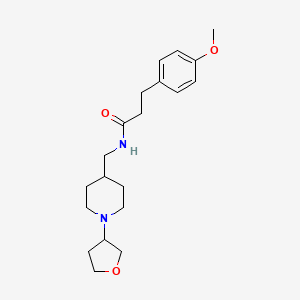

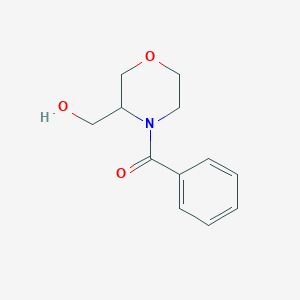

![molecular formula C17H16N4O3S B2545979 Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034528-88-4](/img/structure/B2545979.png)

Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound. It is related to the class of benzothiazole compounds, which have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. For example, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research involving benzothiazole derivatives has demonstrated their application in synthesizing new compounds with variable and modest antimicrobial activity. These compounds have been synthesized through reactions involving amino substituted benzothiazoles and further processed to produce derivatives with potential antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Novel Heterocyclic Compounds Synthesis

Studies have focused on synthesizing new compounds featuring benzothiazole and other heterocyclic structures, indicating the chemical's utility in creating diverse molecular architectures with possible pharmacological activities. These synthetic pathways often lead to compounds with elucidated structures based on spectral and elemental analysis, hinting at their potential for further biological evaluation (Abdelhamid, Shokry, & Tawfiek, 2012).

Antibacterial Screening

Benzothiazole derivatives have also been synthesized and screened for antibacterial activities, showcasing the role of these compounds in discovering new antibacterial agents. The synthesized compounds, characterized by spectral and analytical data, undergo screening to evaluate their efficacy against bacterial strains, contributing to the search for novel antibacterial drugs (Landage, Thube, & Karale, 2019).

Drug-likeness Prediction and Microbial Investigation

Further research includes the synthesis of libraries of benzothiazole-related compounds, characterized by various spectroscopic methods. These compounds have been assessed for their drug-likeness properties, in vitro antibacterial, antifungal, and antimycobacterial activities, highlighting the potential for their development into therapeutic agents (Pandya, Dave, Patel, & Desai, 2019).

Mecanismo De Acción

While the specific mechanism of action for “Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is not mentioned in the search results, benzothiazole derivatives have been studied for their potential biological activities. For example, some benzothiazole derivatives have shown promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

Direcciones Futuras

The future directions for “Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” and related compounds could involve further studies to confirm their binding with human receptors for the design and development of potent antagonists . Additionally, these compounds could be a good template for further drug development .

Propiedades

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-23-14-8-18-9-15(20-14)24-11-6-7-21(10-11)17(22)16-19-12-4-2-3-5-13(12)25-16/h2-5,8-9,11H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSIJICKCNNMBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

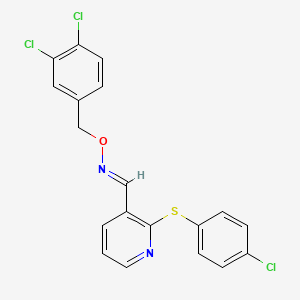

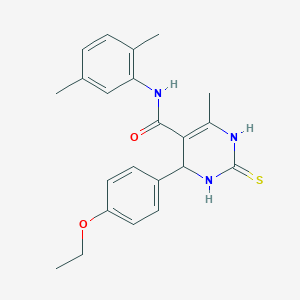

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)

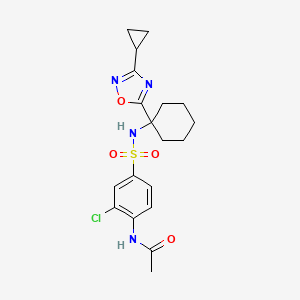

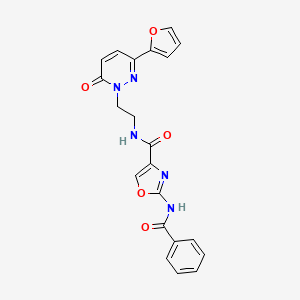

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)

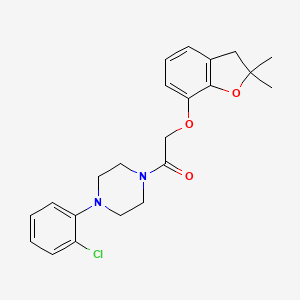

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)

![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)

![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)